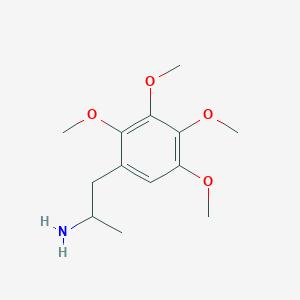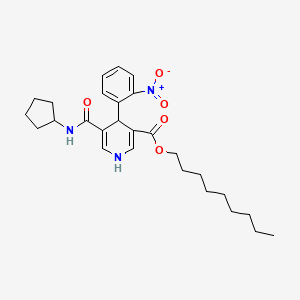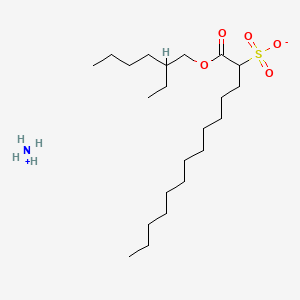
Tropisetron Citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tropisetron Citrate is a compound primarily known for its use as an antiemetic, particularly in the treatment of nausea and vomiting induced by chemotherapy and radiotherapy. It is a selective serotonin 5-HT3 receptor antagonist, which means it blocks the action of serotonin, a neurotransmitter that can trigger nausea and vomiting .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tropisetron Citrate involves several steps, starting from the indole derivativeThe final step involves the formation of the citrate salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions and purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tropisetron Citrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole ring, affecting the compound’s activity.
Reduction: Reduction reactions can alter the tropane moiety, potentially impacting its binding affinity to receptors.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups, creating analogs with different pharmacological profiles .
Wissenschaftliche Forschungsanwendungen
Tropisetron Citrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of serotonin receptor antagonists.
Biology: Researchers use it to investigate the role of serotonin in various physiological processes.
Industry: It is used in the pharmaceutical industry to develop new antiemetic drugs and formulations.
Wirkmechanismus
Tropisetron Citrate exerts its effects by competitively binding to and blocking the action of serotonin at 5-HT3 receptors. These receptors are located peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the central nervous system. By blocking these receptors, this compound prevents the initiation of the emetic reflex, thereby reducing nausea and vomiting .
Vergleich Mit ähnlichen Verbindungen
Granisetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Ondansetron: Widely used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery.
Dolasetron: Similar in function, used to prevent and treat nausea and vomiting.
Uniqueness: Tropisetron Citrate is unique due to its dual action as a selective 5-HT3 receptor antagonist and a partial agonist at α7-nicotinic receptors. This dual action provides additional therapeutic benefits, such as potential cognitive enhancement in conditions like schizophrenia .
Eigenschaften
CAS-Nummer |
1251773-00-8 |
|---|---|
Molekularformel |
C23H28N2O9 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O2.C6H8O7/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-5,10-13,18H,6-9H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13?; |
InChI-Schlüssel |
YFGSHODXSPKSDQ-KOQCZNHOSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


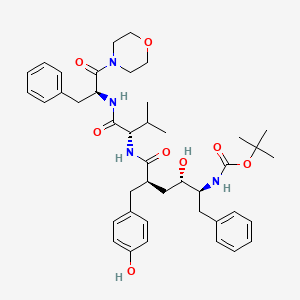
![Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-](/img/structure/B12764938.png)
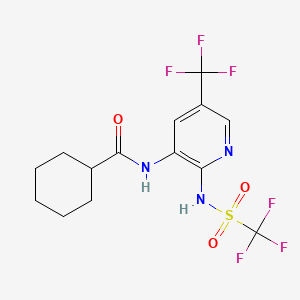



![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)


